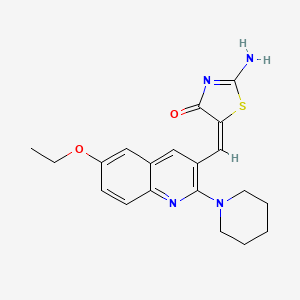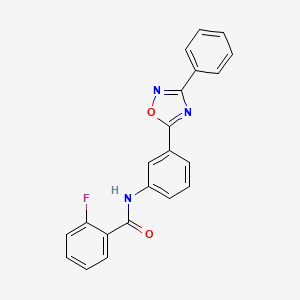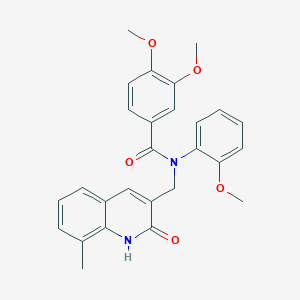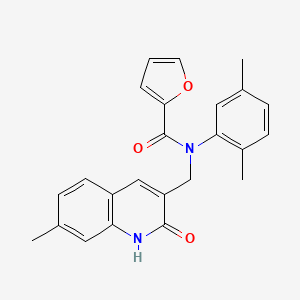
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a histone deacetylase inhibitor that has been extensively studied for its potential applications in cancer therapy.
Scientific Research Applications
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can increase the acetylation of histones, which leads to changes in gene expression and ultimately, cell death.
Mechanism of Action
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, histone deacetylases can cause the chromatin to become more compact, which can make it more difficult for genes to be expressed. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide inhibits histone deacetylases, which leads to an increase in histone acetylation. This can cause changes in gene expression that ultimately lead to cell death.
Biochemical and Physiological Effects:
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can also increase the expression of genes that are involved in the immune response, which can help to stimulate the immune system to attack cancer cells. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can help to prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and potential applications. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One of the limitations of using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it can be toxic to normal cells as well as cancer cells. This means that it is important to carefully control the dose and duration of treatment when using 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in experiments. In addition, 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can have off-target effects on other enzymes besides histone deacetylases, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more selective histone deacetylase inhibitors that target specific isoforms of the enzyme. This could help to reduce the toxicity of these compounds and improve their efficacy in cancer therapy. Another area of interest is the use of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could help to improve the overall effectiveness of cancer treatment and reduce the risk of drug resistance. Finally, there is a need for more research on the long-term effects of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide on normal cells and tissues, as well as its potential applications in other disease areas besides cancer.
Synthesis Methods
1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-methylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and dimethyl sulfate to obtain the final product. The purity of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-methylpiperidine-4-carboxamide can be improved through recrystallization and chromatography techniques.
properties
IUPAC Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-5-14(3)19-18(21)15-8-10-20(11-9-15)25(22,23)16-6-7-17(24-4)13(2)12-16/h6-7,12,14-15H,5,8-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAFJDJKJYQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

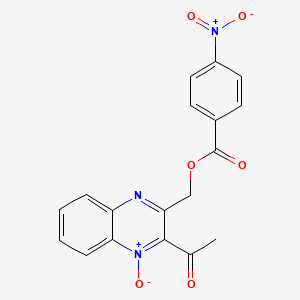
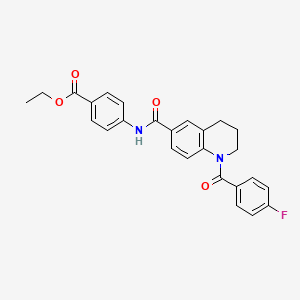
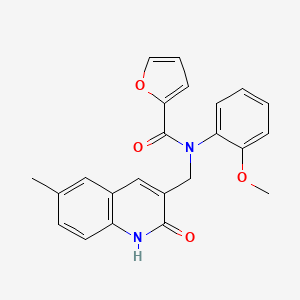
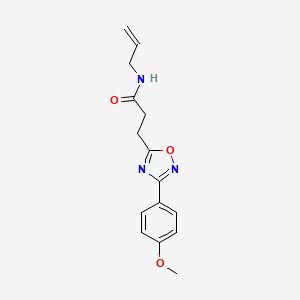
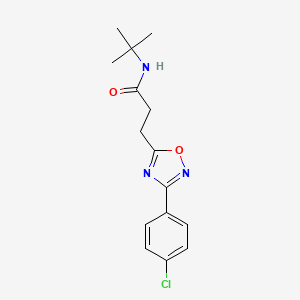

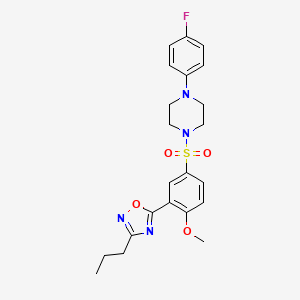
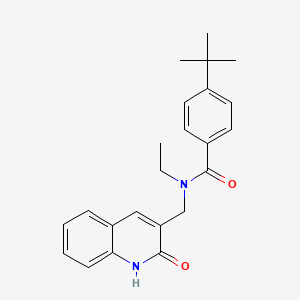
![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)
